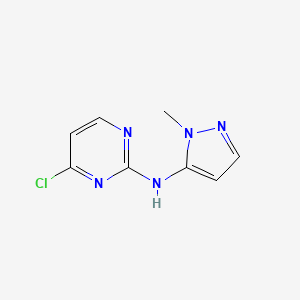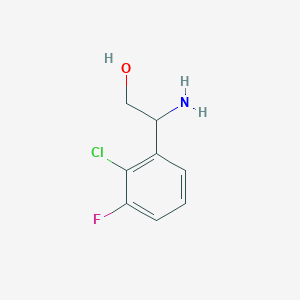
2-Amino-2-(2-chloro-3-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-chloro-3-fluorophenyl)ethanol is an organic compound with the molecular formula C8H10ClFNO. It is a chiral molecule, often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound features an amino group, a hydroxyl group, and a substituted phenyl ring, which contribute to its reactivity and versatility in synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-3-fluorophenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloro-3-fluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amino group through reductive amination. This involves the reaction of 2-chloro-3-fluorobenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The resulting amine is then subjected to hydroxylation to introduce the hydroxyl group. This can be achieved using various hydroxylating agents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-chloro-3-fluorophenyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-3-fluorobenzaldehyde or 2-chloro-3-fluorobenzophenone.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-(2-chloro-3-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2-chloro-3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites, modulating biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(3-fluorophenyl)ethanol
- 2-Amino-2-(2-chloro-5-fluorophenyl)ethanol
- 2-Amino-2-(3-chloro-4-fluorophenyl)ethanol
Uniqueness
2-Amino-2-(2-chloro-3-fluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets. This distinct structure allows for specialized applications in various fields, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C8H9ClFNO |
|---|---|
Peso molecular |
189.61 g/mol |
Nombre IUPAC |
2-amino-2-(2-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-8-5(7(11)4-12)2-1-3-6(8)10/h1-3,7,12H,4,11H2 |
Clave InChI |
MAAKPHKPCJWCKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)Cl)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



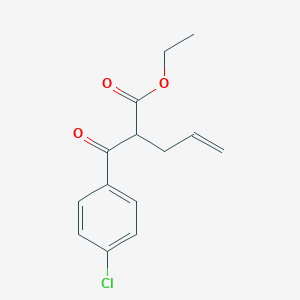
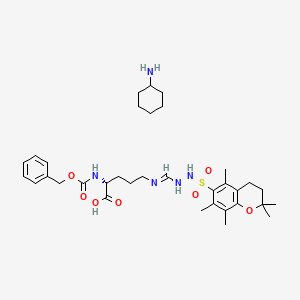
![3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13112803.png)
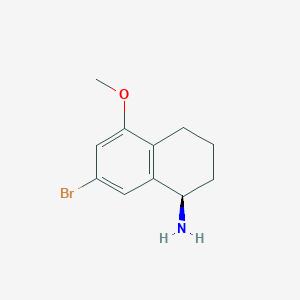
![4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one](/img/structure/B13112825.png)


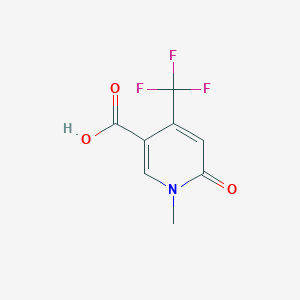
![Imidazo[1,2-d][1,2,4]triazin-2-ol](/img/structure/B13112854.png)

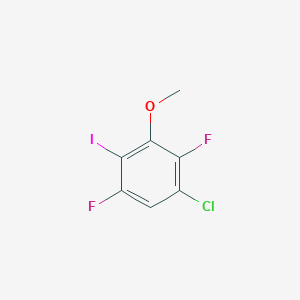
![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)
